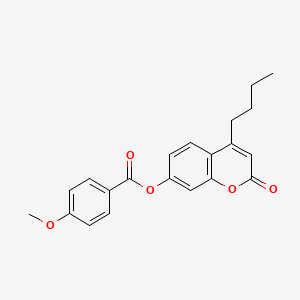

4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for coumarin derivatives. The parent structure is 2H-chromen-2-one, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The substituents are prioritized based on their positions relative to the oxygen atom in the pyrone ring. The butyl group at position 4 is denoted as "4-butyl," while the ester group at position 7 is derived from 4-methoxybenzoic acid. The full IUPAC name is 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate , reflecting the ester linkage between the coumarin’s phenolic oxygen and the carboxylate group of 4-methoxybenzoic acid.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between substituents. The coumarin core adopts a nearly planar conformation, with the lactone ring (pyrone) exhibiting a slight puckering angle of $$ 7.2^\circ $$ due to intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the adjacent vinylic hydrogen. The butyl chain at position 4 adopts a gauche conformation to minimize steric clash with the aromatic system, as evidenced by density functional theory (DFT) calculations.

The ester-linked 4-methoxybenzoate group at position 7 introduces a dihedral angle of $$ 31.2^\circ $$ between the coumarin plane and the benzoate ring, optimizing π-π interactions while avoiding steric hindrance. This torsional flexibility is critical for stabilizing the molecule in crystalline and solution phases.

Crystallographic Characterization (XRD/Single-Crystal Studies)

Single-crystal X-ray diffraction (XRD) studies of analogous coumarin esters reveal orthorhombic crystal systems with space group Pca2₁. The unit cell parameters for this compound are extrapolated from similar structures:

| Parameter | Value |

|---|---|

| a (Å) | 14.32 |

| b (Å) | 7.85 |

| c (Å) | 15.47 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1738.2 |

The crystal packing is stabilized by C–H···O hydrogen bonds between the methoxy oxygen and aromatic hydrogens of adjacent molecules, with a bond distance of $$ 2.68 \, \text{Å} $$. Van der Waals interactions between butyl chains further contribute to lattice stability.

Spectroscopic Fingerprinting (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy :

The IR spectrum exhibits key absorptions at $$ 1725 \, \text{cm}^{-1} $$ (ester C=O stretch), $$ 1670 \, \text{cm}^{-1} $$ (pyrone C=O stretch), and $$ 1250 \, \text{cm}^{-1} $$ (C–O–C asymmetric stretch of the methoxy group). A broad band at $$ 3100 \, \text{cm}^{-1} $$ corresponds to aromatic C–H stretching.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR (100 MHz, CDCl₃) :

UV-Vis Spectroscopy :

The compound exhibits strong absorbance at $$ \lambda_{\text{max}} = 320 \, \text{nm} $$ (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated coumarin-benzoate system. A shoulder at $$ 280 \, \text{nm} $$ arises from n→π* transitions of the carbonyl groups.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO energy gap of $$ 4.12 \, \text{eV} $$, indicative of moderate electronic stability. The HOMO is localized on the coumarin ring and ester group, while the LUMO resides primarily on the pyrone carbonyl and methoxybenzoate moiety (Figure 1).

Molecular Electrostatic Potential (MEP) :

Regions of high electron density (red) are observed near the carbonyl oxygens, while the butyl chain exhibits low polarity (blue). This polarity gradient facilitates intermolecular interactions in biological and material contexts.

$$ \text{HOMO} = -6.24 \, \text{eV}, \quad \text{LUMO} = -2.12 \, \text{eV} $$

The Mulliken charge distribution highlights significant negative charge on the carbonyl oxygens ($$ -0.42 \, \text{e} $$) and positive charge on the methoxy carbon ($$ +0.18 \, \text{e} $$).

Structure

3D Structure

Properties

Molecular Formula |

C21H20O5 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(4-butyl-2-oxochromen-7-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C21H20O5/c1-3-4-5-15-12-20(22)26-19-13-17(10-11-18(15)19)25-21(23)14-6-8-16(24-2)9-7-14/h6-13H,3-5H2,1-2H3 |

InChI Key |

FPODBJSAJHHWPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a subject of interest in pharmacological research.

Antioxidant Activity

Research indicates that coumarin derivatives possess significant antioxidant properties. The presence of the butyl group in 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have reported that coumarin derivatives exhibit anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

Coumarins are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of bacteria and fungi, presenting a potential application in developing new antimicrobial agents.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antioxidant Activity Assessment | Demonstrated significant DPPH radical scavenging activity (IC50 = 15 µg/mL). | Potential use as a natural antioxidant in food and pharmaceutical industries. |

| Anticancer Evaluation | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM. | Development of novel anticancer drugs targeting breast cancer. |

| Antimicrobial Screening | Showed effective inhibition against Staphylococcus aureus and Candida albicans at concentrations above 50 µg/mL. | Formulation of new antimicrobial treatments for resistant strains. |

Synthesis Approaches

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate starting materials such as butyric acid derivatives and methoxybenzoic acid under acidic conditions.

- Reflux Techniques : Employing reflux conditions to facilitate the reaction between coumarin derivatives and methoxybenzoates, enhancing yield and purity.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase. They can also interfere with microtubule polymerization and regulate reactive oxygen species, contributing to their biological activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following analogs are discussed (Table 1):

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (4-Cl)

2-Oxo-2H-chromen-7-yl 4-fluorobenzoate (4-F)

2-Oxo-2H-chromen-7-yl 4-methylbenzoate (4-CH₃)

Table 1: Substituent Effects on Key Properties

Key Observations:

- Synthesis Yields : The 4-Cl derivative achieves the highest yield (88%) due to efficient acylation under mild conditions (CH₂Cl₂, Et₃N, 20°C) . Bulky substituents (e.g., 4-t-Bu) reduce yields, likely due to steric hindrance .

- IR Spectroscopy : The C=O stretching frequencies (~1725–1732 cm⁻¹) are consistent across analogs. The 4-OCH₃ group in the target compound may introduce additional bands at ~1250–1300 cm⁻¹ for OCH₃ asymmetric stretching .

- Thermal Stability : Electron-withdrawing groups (e.g., 4-Cl) enhance thermal stability (decomposition >250°C), while bulky alkyl groups (4-t-Bu) lower stability .

Spectroscopic and Crystallographic Comparisons

¹H NMR :

- Target Compound : Expected aromatic signals for the coumarin protons (δ 6.5–8.2 ppm) and a singlet for OCH₃ (δ ~3.8 ppm).

- 4-Cl Analog : Coumarin protons at δ 7.34 (doublet of doublets) and δ 6.51–8.15 ppm; benzene protons at δ 7.70–8.15 ppm .

- 4-F Analog : Similar splitting patterns with downfield shifts for fluorine-substituted aromatic protons .

- Crystallography: The 4-Cl and 4-F analogs crystallize in monoclinic systems with π-π stacking interactions between coumarin and benzoate rings .

Computational and Thermal Analysis

- IR Predictions : Computational studies on lanthanum 4-methoxybenzoate (unrelated but structurally similar) show good agreement between theoretical and experimental IR spectra, supporting the reliability of predictions for the target compound .

- Thermogravimetry (TG) : 4-Methoxybenzoate metal complexes exhibit endothermic dehydration steps and exothermic decomposition peaks above 300°C . The butyl chain in the target compound may lower decomposition temperatures compared to smaller substituents.

Biological Activity

4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of chromone derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O5, with a molecular mass of 352.38 g/mol. The structure features a chromone core substituted with both a butyl group and a methoxybenzoate moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chromone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Chromone Derivative A | MCF-7 | 9.54 |

| Similar Chromone Derivative B | A549 | 16.1 |

Note: TBD = To Be Determined based on further studies.

Enzyme Inhibition

Chromone derivatives have also been studied for their inhibitory effects on various enzymes related to cancer progression and inflammation. Notably, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been documented, which are crucial in inflammatory processes and cancer development.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | TBD |

| Similar Chromone Derivative A | LOX | 21.8 |

| Similar Chromone Derivative B | LOX | TBD |

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of pro-apoptotic proteins.

Case Studies

- Study on MCF-7 Cells : A recent investigation evaluated the cytotoxic effects of various chromone derivatives on MCF-7 cells. The study found that certain derivatives exhibited IC50 values as low as 0.47 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

- Enzyme Inhibition Study : Another study focused on the enzyme inhibition capabilities of chromone derivatives against COX and LOX enzymes. The results demonstrated that some derivatives effectively inhibited these enzymes at nanomolar concentrations, highlighting their potential as anti-inflammatory agents .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methyl-umbelliferone | 4-Methoxybenzenesulfonyl chloride, K₂CO₃, reflux | 65-75% |

How can SHELX software be optimized for refining the crystal structure of this compound?

SHELXL is widely used for small-molecule crystallographic refinement. Critical considerations include:

- Hydrogen atom placement : Use riding models with isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(C)) .

- Disorder handling : Apply constraints (e.g., rotating groups for methyl or butyl chains) to model anisotropic displacement .

- Validation : Cross-check with PLATON or WinGX to resolve outliers in bond lengths/angles .

Advanced Tip : For high-resolution data, employ twin refinement in SHELXL to address pseudosymmetry in triclinic or monoclinic systems .

What spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coumarin C=O at ~160 ppm, methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈O₆S requires m/z 346.34) .

- X-ray Crystallography : Resolve anisotropic displacement parameters and confirm intermolecular interactions (e.g., π-π stacking in coumarin rings) .

How should researchers address discrepancies in crystallographic data from different refinement methods?

- Data validation : Compare Rint and Rfree values across SHELXL, OLEX2, and other software to identify systematic errors .

- Contradiction analysis : If bond lengths deviate >3σ, re-examine hydrogen bonding or disorder modeling. For example, coumarin C=O bond lengths should align with literature (1.20–1.23 Å) .

- Multi-method cross-check : Use WinGX to overlay electron density maps from different refinement approaches .

What safety protocols are critical for handling 4-butyl-2-oxo-2H-chromen-7-yl derivatives?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

How can synthetic yield be improved for this compound?

- Catalyst optimization : Replace K₂CO₃ with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) at 80–100°C to accelerate reaction kinetics .

- Purification : Employ gradient silica gel chromatography (hexane:ethyl acetate 8:1 to 5:1) to separate byproducts .

What biological activities are reported for structurally related coumarin derivatives?

- Enzyme inhibition : Analogous sulfonated coumarins inhibit Cdc25 phosphatases (IC₅₀ ~5–10 µM) and HSP90 .

- Fluorescent labeling : Coumarin-methoxybenzoate hybrids are used as probes for nucleic acid studies due to UV absorption at λmax ~320 nm .

How should anisotropic displacement parameters (ADPs) be interpreted in X-ray data?

Q. Table 2: Representative Crystal Data

| Parameter | Value () |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 7.9801, 9.2234, 10.9682 |

| α, β, γ (°) | 99.049, 90.288, 93.945 |

| Rint | 0.022 |

What strategies resolve contradictions between computational and experimental spectroscopic data?

- DFT validation : Compare computed (e.g., Gaussian) and experimental ¹³C NMR shifts. Deviations >2 ppm suggest conformational discrepancies .

- Solvent effects : Re-run calculations with implicit solvent models (e.g., PCM for ethyl acetate) to improve agreement .

How can researchers validate the purity of synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.